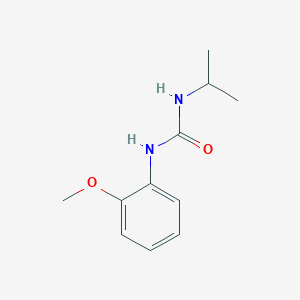
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide, also known as DMPB, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a small molecule that has a unique structure and properties that make it an attractive target for scientific investigation.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been investigated for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In infectious diseases, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide involves its ability to selectively bind to specific proteins or enzymes in cells, leading to the inhibition of their activity. For example, in cancer cells, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to bind to proteins such as STAT3 and JAK2, which are involved in cell proliferation and survival. By inhibiting these proteins, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide can effectively halt the growth of cancer cells. In neurodegenerative disorders, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to have various biochemical and physiological effects on cells and organisms. For example, in cancer cells, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to induce apoptosis or programmed cell death, leading to the elimination of cancer cells. In neurodegenerative disorders, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. In infectious diseases, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has been shown to have antibacterial and antiviral properties, leading to the inhibition of bacterial and viral growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide.
Zukünftige Richtungen
There are several future directions for research on 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide. One area of research is the development of new derivatives of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide with improved properties such as increased solubility and reduced toxicity. Another area of research is the investigation of the potential of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide as a treatment for other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide involves a series of chemical reactions that start with the reaction of 4-bromobenzonitrile with 2,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting product is then reacted with pyridine-4-carboxylic acid to yield 4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the final product.
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-13(2)21(20-12)16-5-3-14(4-6-16)17(22)19-15-7-9-18-10-8-15/h3-11H,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZGHKNXMRMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpyrazol-1-yl)-N-pyridin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)


![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)